molecular formula C8H12O B13342046 Bicyclo[2.2.2]oct-5-en-2-ol CAS No. 19245-72-8

Bicyclo[2.2.2]oct-5-en-2-ol

Cat. No.: B13342046
CAS No.: 19245-72-8
M. Wt: 124.18 g/mol
InChI Key: KEXYAVHJBNJUCG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-en-2-ol is an organic compound with the molecular formula C8H12O and a molecular weight of 124.1803 g/mol It is a bicyclic alcohol with a unique structure that includes a bridged ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]oct-5-en-2-ol can be synthesized through several methods. One common approach involves the reduction of esters under radical-generating conditions, which initially generates a bicyclo[2.2.2]oct-5-en-2-yl radical. This radical can rearrange to form the desired compound . Another method involves the [4 + 2] cycloaddition reaction of dienes with maleic anhydride, followed by treatment with aniline in the presence of triethylamine in toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the strained bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Bicyclo[2.2.2]oct-5-en-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-en-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, while the bicyclic ring system provides a rigid framework that enhances binding affinity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]oct-5-en-2-ol is unique due to its specific ring structure and the presence of a hydroxyl group at a strategic position. This combination of features imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .

Properties

IUPAC Name

bicyclo[2.2.2]oct-5-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-9H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXYAVHJBNJUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940907
Record name Bicyclo[2.2.2]oct-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6688-07-9, 19245-72-8, 55320-40-6
Record name Bicyclo(2.2.2)oct-5-en-2-ol, (1alpha,2alpha,4alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006688079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.2)oct-5-en-2-ol, (1alpha,2beta,4alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019245728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.2]oct-5-en-2-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.2]oct-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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